Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide
Description
Its structure comprises a salicylic acid backbone esterified with an ethyl group at the carboxylate position and substituted at the 4-position with a 3-dimethylaminopropionylamino group, which is further quaternized with a methyl iodide moiety. This compound is structurally related to acetylcholine analogs () and shares features with bioactive esters used in pharmaceuticals.
Properties
CAS No. |
73680-82-7 |
|---|---|
Molecular Formula |
C15H23IN2O4 |
Molecular Weight |
422.26 g/mol |
IUPAC Name |
[3-(4-ethoxycarbonyl-3-hydroxyanilino)-3-oxopropyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H22N2O4.HI/c1-5-21-15(20)12-7-6-11(10-13(12)18)16-14(19)8-9-17(2,3)4;/h6-7,10H,5,8-9H2,1-4H3,(H-,16,18,19,20);1H |
InChI Key |
DHJLBAOPVCZOAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)NC(=O)CC[N+](C)(C)C)O.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide typically involves the reaction of ethyl salicylate with 3-dimethylaminopropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form the methiodide salt. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methiodide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-dimethylaminopropionylamino)salicylate, methiodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituents, counterions, spectral properties, and stability.
Structural Analogs
Spectral and Physical Properties
- Infrared Spectroscopy: The target compound’s methiodide quaternization likely suppresses the carbonyl absorption peak in IR spectra, similar to 3-dimethylaminopropyl acetate methiodide (). Non-quaternized analogs (e.g., hydrochloride salts) retain typical ester carbonyl peaks. Methyl salicylate derivatives () show distinct carbonyl peaks at ~1680–1700 cm⁻¹, whereas quaternized esters lack this feature due to electronic effects from the ammonium group.
Collision Cross-Section (CCS) :
Stability and Reactivity
- Hydrolysis: Quaternary ammonium esters (methiodides) exhibit slower alkaline hydrolysis compared to non-quaternized esters due to steric hindrance and reduced nucleophilic attack (). Simple esters like ethyl salicylate degrade during storage, with stability enhanced by 1-MCP treatments (). The target compound’s dimethylaminopropionylamino group may confer additional steric protection against hydrolysis.
- Thermal Stability: Methiodides generally have higher melting points than hydrochlorides (e.g., γ-diethylamino-n-propyl alcohol methiodide, m.p. 188°C vs. non-quaternized analogs; ).
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